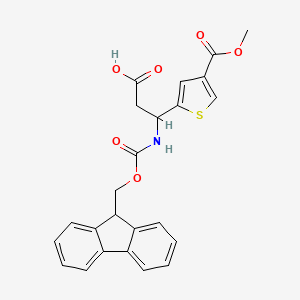

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylthiophen-2-yl)propanoic acid

説明

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylthiophen-2-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound features a thiophene ring substituted with a methoxycarbonyl group at the 4-position, which introduces unique electronic and steric properties. This structural motif may enhance solubility in organic solvents and influence peptide backbone conformation or intermolecular interactions in synthetic peptides .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6S/c1-30-23(28)14-10-21(32-13-14)20(11-22(26)27)25-24(29)31-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,13,19-20H,11-12H2,1H3,(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXVSAUACQKMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylthiophen-2-yl)propanoic acid, also known as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene moiety, contributes to its biological activity, particularly in the context of drug design and synthesis.

- Molecular Formula: C22H23NO4S

- Molecular Weight: 393.46 g/mol

- CAS Number: 130309-35-2

- Functional Groups: Amine, Carboxylic Acid

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes, receptors, and cellular pathways. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of Fmoc-amino acids exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Anti-Cancer Potential

The compound has also been investigated for its potential anti-cancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Caspase Activation: The compound activates caspase-3 and caspase-9, leading to programmed cell death.

- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells, inhibiting proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Research Findings

A study conducted on neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound Treatment | 85 |

類似化合物との比較

Structural and Functional Variations

The following table compares the target compound with structurally related Fmoc-protected amino acids, emphasizing substituent effects on molecular properties and applications:

Electronic and Steric Effects

- Thiophene vs.

- Substituent Polarity: The 4-methoxycarbonyl group introduces electron-withdrawing effects, increasing acidity of the propanoic acid moiety (pKa ~3.5–4.5), which may influence coupling efficiency in SPPS .

- Steric Hindrance : Bulkier substituents (e.g., o-tolyl in ) reduce coupling reaction rates, whereas linear groups like ethynylphenyl facilitate faster kinetics.

Solubility and Stability

- Solubility : Methoxycarbonylthiophene derivatives exhibit higher solubility in DMF and DCM compared to halogenated analogs (e.g., 4-chlorophenyl in ), which are more prone to aggregation .

- Storage Conditions: Most Fmoc-amino acids require storage at –20°C to prevent degradation, but ethynyl-substituted variants (e.g., ) are sensitive to moisture and require desiccated conditions at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。